N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
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Overview
Description
N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a complex organic compound that features a bromophenyl group, a quinazolinyl moiety, and a sulfanylacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with isatoic anhydride under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl bromide.
Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the quinazolinone derivative with a thiol compound, followed by acylation with chloroacetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Potential medicinal applications could include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent, depending on its biological activity profile.
Industry
In industry, it might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor sites.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
- N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide
Uniqueness
The presence of the bromophenyl group in N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide may confer unique properties, such as enhanced biological activity or different reactivity compared to its chloro- or fluoro-substituted analogs.
Biological Activity
N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticonvulsant, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H16BrN3O2S
- Molecular Weight : 480.4 g/mol
- CAS Number : 802980-12-7
The structure features a bromophenyl group and a quinazolinyl moiety linked through a thioether bond, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound was tested against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 μg/mL | |
Escherichia coli | 1.0 μg/mL | |
Candida albicans | 0.75 μg/mL |
The compound demonstrated significant effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as a therapeutic agent in treating resistant infections.
Anticonvulsant Activity
In addition to antimicrobial properties, this compound has shown promise in anticonvulsant activity. Studies involving animal models assessed its efficacy using standard tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
Table 2: Anticonvulsant Activity Results
Dose (mg/kg) | MES Test Result | PTZ Test Result | Reference |
---|---|---|---|
30 | Active | Active | |
100 | Highly Active | Highly Active | |
300 | Very Active | Very Active |
The results suggest that this compound has a dose-dependent effect on seizure activity, making it a candidate for further development as an anticonvulsant drug.
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features that enhance lipophilicity and membrane permeability. The presence of the bromine atom and the quinazolinyl ring contributes to its interaction with biological targets, potentially modulating enzyme activities or receptor interactions.
Case Studies
- Antimicrobial Efficacy Against MRSA : A study demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm viability by over 60% .
- Anticonvulsant Screening : In a series of experiments, this compound exhibited significant protective effects against induced seizures in mice, with notable improvements observed at higher doses .
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2S/c23-17-11-5-7-13-19(17)24-20(27)14-29-22-25-18-12-6-4-10-16(18)21(28)26(22)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZGCQWTEUFCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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